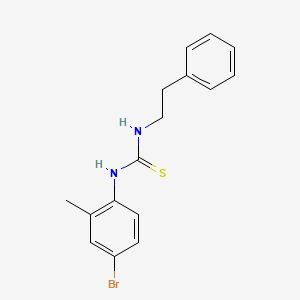
2-(dimethylamino)anthra-9,10-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dimethylamino)anthra-9,10-quinone, also known as DMANQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the anthraquinone family and has been synthesized through various methods. DMANQ has been studied for its potential applications in different fields, including biochemistry, pharmacology, and material science.
Mécanisme D'action
2-(dimethylamino)anthra-9,10-quinone acts as a redox-active molecule that can undergo reversible one-electron reduction and oxidation. The reduction potential of this compound is dependent on the pH and the presence of other electron donors or acceptors. This compound can also undergo two-electron reduction to form a stable radical anion. The mechanism of action of this compound in biological systems involves electron transfer reactions with proteins and enzymes, leading to changes in their activity or structure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In vitro studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in inflammatory cells. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(dimethylamino)anthra-9,10-quinone has several advantages for lab experiments, including its stability, solubility, and redox properties. This compound can be easily synthesized and purified, and its redox potential can be tuned by modifying its chemical structure. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage. This compound can also undergo non-specific reactions with other biomolecules, leading to false-positive results.
Orientations Futures
2-(dimethylamino)anthra-9,10-quinone has several potential future directions for research. In biochemistry, this compound can be used as a tool to study the electron transfer processes in complex biological systems, including photosynthesis and respiration. This compound can also be used as a photosensitizer in photodynamic therapy for cancer treatment. In pharmacology, this compound can be further studied for its potential as an anti-inflammatory and anti-cancer agent. In material science, this compound can be used as a building block for the synthesis of functional materials with specific electronic and optical properties.
Méthodes De Synthèse
2-(dimethylamino)anthra-9,10-quinone can be synthesized through various methods, including oxidative coupling of 2-(dimethylamino)phenol and 9,10-anthraquinone, and oxidation of 2-(dimethylamino)anthracene by lead tetraacetate. The yield and purity of this compound depend on the reaction conditions and the purity of the starting materials. The synthesized this compound can be purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
2-(dimethylamino)anthra-9,10-quinone has been studied for its potential applications in different fields, including biochemistry, pharmacology, and material science. In biochemistry, this compound has been used as a redox-active probe to study the electron transfer processes in proteins and enzymes. This compound has also been used as a photosensitizer in photodynamic therapy for cancer treatment. In pharmacology, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. In material science, this compound has been used as a building block for the synthesis of functional materials, including organic semiconductors and electrochromic materials.
Propriétés
IUPAC Name |
2-(dimethylamino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-17(2)10-7-8-13-14(9-10)16(19)12-6-4-3-5-11(12)15(13)18/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJKTZQVPRSZAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
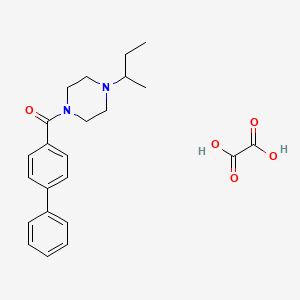
![N-methyl-1-(2-pyrazinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5092154.png)
![1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5092174.png)
![5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine](/img/structure/B5092177.png)
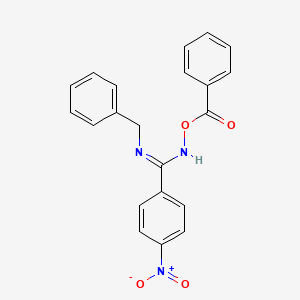
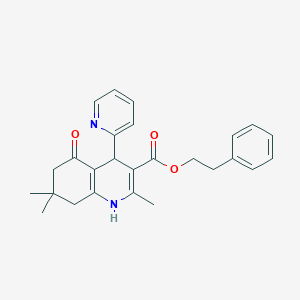
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5092190.png)

![N-allyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5092200.png)
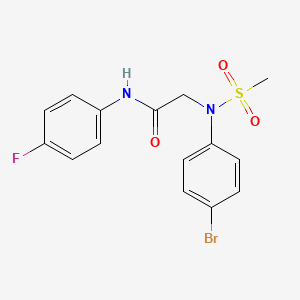

![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5092220.png)
![3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5092236.png)
